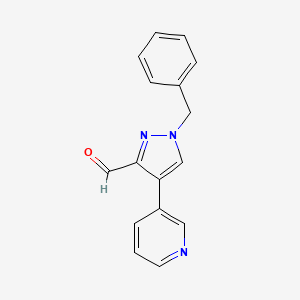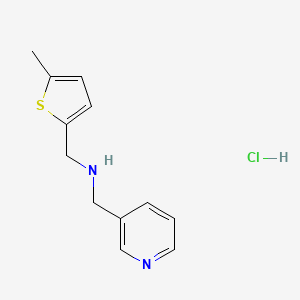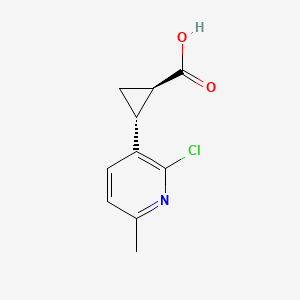
(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid” is a complex organic compound. It contains a cyclopropane ring, which is a three-membered carbon ring, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The compound also has a carboxylic acid group (-COOH) and a chlorine atom attached to the pyridine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclopropane ring and the pyridine ring in separate steps, followed by their connection via a suitable reaction. The carboxylic acid group could be introduced in the final step of the synthesis.Molecular Structure Analysis
The cyclopropane ring is known for its angle strain due to its 60-degree bond angles, which are much smaller than the ideal 109.5-degree bond angles for sp3 hybridized carbon atoms. The pyridine ring is aromatic and relatively stable. The presence of the electronegative chlorine atom and the polar carboxylic acid group could result in interesting electronic properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the reactive cyclopropane ring, the relatively stable pyridine ring, and the carboxylic acid group. The chlorine atom could potentially be replaced in a nucleophilic substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could make it somewhat soluble in water, while the rest of the molecule is relatively nonpolar.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research by Boztaş et al. (2019) demonstrates the synthesis and biological evaluation of derivatives with cyclopropyl moieties, which are relevant to the study of (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid. They found that these derivatives are effective inhibitors of certain enzymes, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Mass Spectrometry in Characterization
Cristoni et al. (2000) explored the use of atmospheric pressure chemical ionization multi-stage mass spectrometry for characterizing stereoisomeric synthons of cyclopropane amino acids. This research is significant for understanding the detailed structural aspects of cyclopropane-containing compounds, including (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid (Cristoni et al., 2000).
Development of Chiral Cyclopropane Units
Kazuta et al. (2002) discussed the development of chiral cyclopropane units as conformationally restricted analogues of histamine. Their research provides insights into the use of cyclopropane rings in restricting the conformation of biologically active compounds, which is relevant for compounds like (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid (Kazuta et al., 2002).
Enzymatic Processes in Synthesis
Guo et al. (2017) described the development of an enzymatic process for preparing chiral intermediates used in synthesizing various pharmaceutical compounds. This study highlights the role of biocatalysis in the synthesis of complex molecules, including cyclopropane derivatives (Guo et al., 2017).
X-Ray Study of Cyclopropane Derivatives
Cetina et al. (2004) conducted an X-ray crystal structure analysis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid. This research is crucial for understanding the structural properties of cyclopropane derivatives, which can be applied to similar compounds like (1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid (Cetina et al., 2004).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.
Orientations Futures
The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could potentially be used in the development of new materials or drugs.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific studies and experimental data are needed. If you have access to any specific papers or data on this compound, I would be happy to help analyze them.
Propriétés
IUPAC Name |
(1R,2R)-2-(2-chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-5-2-3-6(9(11)12-5)7-4-8(7)10(13)14/h2-3,7-8H,4H2,1H3,(H,13,14)/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOBTIYEGSCYCA-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2CC2C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(C=C1)[C@@H]2C[C@H]2C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(2-Chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid | |
CAS RN |
2227763-79-1 |
Source


|
| Record name | rac-(1R,2R)-2-(2-chloro-6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)
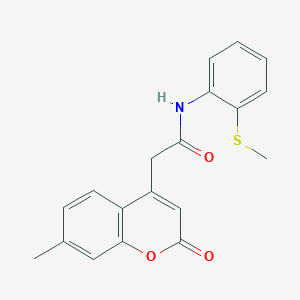


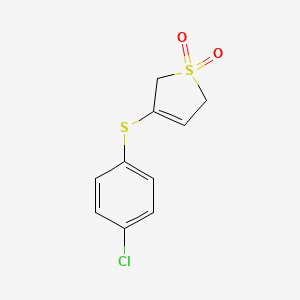
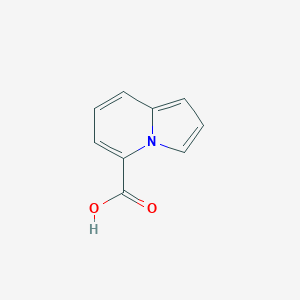

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)
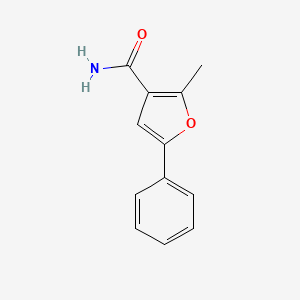
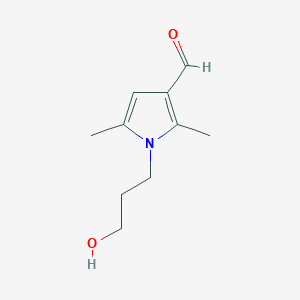
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)
![1-(3-Methoxyphenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2363904.png)
